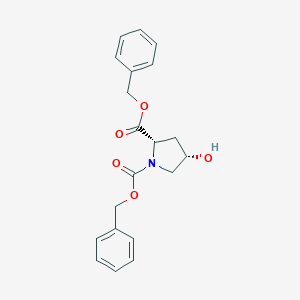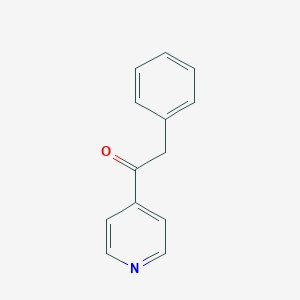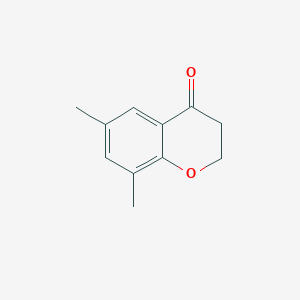
6,8-二甲基-3,4-二氢-2H-1-苯并吡喃-4-酮
描述
6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one, also known as DMDP, is a chemical compound with a molecular formula of C11H12O2. It is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
科学研究应用
抗增殖活性在癌症研究中的应用
苯并吡喃-4-酮,包括 6,8-二甲基色满-4-酮,因其对各种癌细胞系的抗增殖活性而受到研究。 它们被认为是潜在的细胞毒剂,可能对多药耐药癌细胞有效 .
抗炎剂
该化合物的结构类似物在细胞实验中表现出抗炎作用的潜力。 这表明 6,8-二甲基色满-4-酮也可能具有抗炎特性,这对治疗与炎症相关的疾病可能是有益的 .
抗菌活性
研究表明苯并吡喃-4-酮可以表现出抗菌活性。 这意味着 6,8-二甲基色满-4-酮可能被用于抑制各种微生物的生长,使其具有作为抗菌剂的潜力 .
抗氧化特性
研究已将相关化合物的抗氧化活性与 BHT 和 TBHQ 等标准抗氧化剂进行了比较。 这表明 6,8-二甲基色满-4-酮可以在科学应用中用作抗氧化剂,可能保护细胞免受氧化应激 .
化学合成与药物设计
苯并吡喃-4-酮因其显著的生物活性而被用于化学合成和药物设计。 因此,6,8-二甲基色满-4-酮可以参与合成具有各种治疗效果的新型药物化合物 .
属性
IUPAC Name |
6,8-dimethyl-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHOWUREPUUWOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)CCO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10483628 | |
| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15773-95-2 | |
| Record name | 2,3-Dihydro-6,8-dimethyl-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15773-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10483628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6,8-Dimethylchroman-4-one?
A: 6,8-Dimethylchroman-4-one has been isolated from the stem bark of Securidaca longipedunculata [] and various species of Polygonatum Rhizome, a traditional Chinese medicine. [] Specifically, it's been identified in Polygonatum odoratum. []
Q2: What is the molecular formula and weight of 6,8-Dimethylchroman-4-one?
A2: While the provided abstracts don't explicitly state the molecular formula and weight, based on its chemical name (6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-one), we can deduce that its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol.
Q3: Are there any studies on the Structure-Activity Relationship (SAR) of 6,8-Dimethylchroman-4-one and its derivatives?
A: Although the provided abstracts don't delve into specific SAR studies for this compound, research on Polygonati Rhizoma highlights the identification of 5,7-dihydroxy-3-(4′-hydroxybenzyl)-6,8-dimethylchroman-4‐one as a chemical marker for distinguishing between species. [] This suggests that modifications to the basic structure of 6,8-Dimethylchroman-4-one, particularly the addition of hydroxyl groups, could significantly impact its biological activity and contribute to its role as a chemotaxonomic marker. Further research is needed to fully understand the SAR of this compound.
Q4: What are the known biological activities of 6,8-Dimethylchroman-4-one?
A: While the provided abstracts don't detail specific biological activities of 6,8-Dimethylchroman-4-one, they highlight the significance of homoisoflavanones as a class. One abstract mentions that homoisoflavanones extracted from Polygonatum odoratum rhizomes demonstrated inhibitory effects on the formation of advanced glycation end products (AGEs). [] AGEs are implicated in various age-related diseases, suggesting a potential therapeutic avenue for 6,8-Dimethylchroman-4-one and its derivatives.
Q5: Are there any established analytical methods for detecting and quantifying 6,8-Dimethylchroman-4-one?
A: The research on Polygonati Rhizoma employed high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC/MS) to identify and analyze 6,8-Dimethylchroman-4-one within complex plant extracts. [, ] This suggests that HPLC and LC/MS are suitable techniques for the detection and quantification of this compound in various matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,6-Dichloroimidazo[2,1-b][1,3]thiazole](/img/structure/B176176.png)

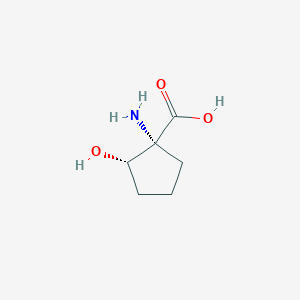
![Ethyl 2-oxo-2-[3-(trifluoromethyl)anilino]acetate](/img/structure/B176184.png)



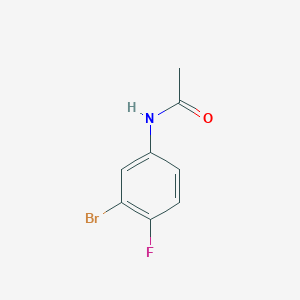


![6-Fluorobenzo[d]isothiazol-3(2H)-one](/img/structure/B176209.png)
